molecular formula C19H21NO2 B2670725 (2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide CAS No. 431882-40-5

(2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide

Cat. No.: B2670725
CAS No.: 431882-40-5
M. Wt: 295.382
InChI Key: XHKDUNBEXYHVBY-JLHYYAGUSA-N
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Description

(2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide is an organic compound characterized by the presence of an amide group. This compound is notable for its structural complexity, which includes both aromatic and aliphatic components. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide typically involves the reaction of 2,6-dimethylaniline with 4-ethoxybenzaldehyde under specific conditions to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like hydroxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

(2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which (2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide
  • (2E)-N-(2,6-dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-enamide

Uniqueness

(2E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest in various research domains.

Properties

IUPAC Name

(E)-N-(2,6-dimethylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-4-22-17-11-8-16(9-12-17)10-13-18(21)20-19-14(2)6-5-7-15(19)3/h5-13H,4H2,1-3H3,(H,20,21)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKDUNBEXYHVBY-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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